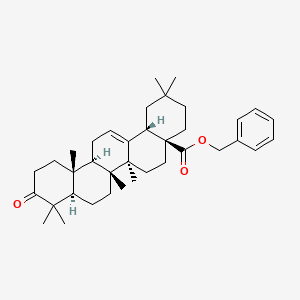

Oleanonic acid benzyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oleanonic acid benzyl ester is a useful research compound. Its molecular formula is C37H52O3 and its molecular weight is 544.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Oleanonic acid benzyl ester has shown significant potential in cancer therapy. Research indicates that derivatives of oleanolic acid, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, the compound 3-O-succinyl-28-O-benzyl oleanolate demonstrated enhanced cytotoxicity and apoptosis induction in B16-F10 melanoma cells compared to its natural precursor, oleanolic acid .

Table 1: Cytotoxic Effects of Oleanonic Acid Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | B16-F10 Melanoma | 25 | Induces apoptosis |

| 3-O-succinyl-28-O-benzyl Oleanolate | B16-F10 Melanoma | 15 | Cell cycle arrest and apoptosis |

| Oleanolic Acid | Various | >100 | Requires high concentration for effect |

Anti-inflammatory and Antioxidant Effects

Oleanonic acid and its derivatives are recognized for their anti-inflammatory properties. They modulate pathways associated with inflammation and oxidative stress, making them candidates for treating chronic inflammatory diseases . The bioactivity includes inhibition of pro-inflammatory cytokines and enhancement of antioxidant enzyme activities.

This compound has demonstrated antibacterial activity against various pathogens, including strains resistant to conventional antibiotics. Studies indicate that it can inhibit the growth of Streptococcus mutans and Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent .

Table 3: Antibacterial Activity of Oleanonic Acid Derivatives

| Compound | Bacteria | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | S. pneumoniae | 16 | Disruption of bacterial cell wall |

| Oleanolic Acid | M. tuberculosis | 25 | Inhibition of cell wall synthesis |

Metabolic Disease Management

The hepatoprotective effects of oleanonic acid derivatives have been documented, particularly in models of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome . These compounds help regulate lipid metabolism and improve liver function parameters.

Case Study: Hepatoprotective Effects

A study involving bile duct ligation in mice demonstrated that administration of oleanolic acid significantly reduced liver injury markers such as ALT and AST levels, indicating its protective role against cholestatic liver injury .

Propiedades

Fórmula molecular |

C37H52O3 |

|---|---|

Peso molecular |

544.8 g/mol |

Nombre IUPAC |

benzyl (4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C37H52O3/c1-32(2)19-21-37(31(39)40-24-25-11-9-8-10-12-25)22-20-35(6)26(27(37)23-32)13-14-29-34(5)17-16-30(38)33(3,4)28(34)15-18-36(29,35)7/h8-13,27-29H,14-24H2,1-7H3/t27-,28-,29+,34-,35+,36+,37-/m0/s1 |

Clave InChI |

ZLQLOEPUQAGXOO-CZBYLUSZSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |

SMILES isomérico |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)C)(C)C |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.